

L17E Peptide: A Technical Guide to Cytosolic Delivery

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Compound of Interest		
Compound Name:	L17E	
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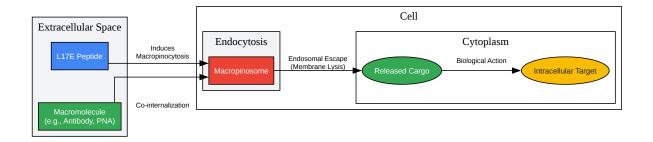
Introduction

The **L17E** peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a potent tool for the intracellular delivery of a wide range of macromolecules.[1][2] Derived from the spider venom peptide M-lycotoxin, **L17E** has been engineered to selectively disrupt endosomal membranes, facilitating the release of cargo into the cytosol, a critical step for the biological activity of many therapeutic and research molecules.[3][4] This technical guide provides a comprehensive overview of the **L17E** peptide's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related signaling pathways.

Mechanism of Action

L17E facilitates the cytosolic delivery of macromolecules through a multi-step process. Initially, it induces the cellular uptake of its cargo, often through macropinocytosis.[1][4] Once cointernalized with its cargo into endosomes, **L17E** interacts with the endosomal membrane. This interaction, which is not significantly dependent on pH, leads to membrane destabilization and rupture, allowing the cargo to escape into the cytoplasm.[1][4][5] The efficiency of this process is notably correlated with the expression levels of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][2]





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Caption: Mechanism of L17E-mediated cytosolic delivery.

Quantitative Data Summary

The following tables summarize the quantitative data available for **L17E** peptide function across various experimental settings.

Table 1: Efficacy of L17E-Mediated Delivery



Cargo	Cell Line	L17E Concentrati on (µM)	Incubation Time	Outcome	Reference
Dextran	-	20-40	1 h	Enhanced internalization	[1]
Saporin	HeLa	40	7 h	~80% cell death	[1]
Cre Recombinase	HeLa	40	25 h	EGFP expression initiated	[1]
Anti-His6-IgG	HeLa	40	1.5 h	Successful binding to intracellular target	[1]
Exosomes	HeLa	40	49 h	Enhanced delivery efficacy	[1]
Peptide Nucleic Acid (PNA)	HeLa654	40	-	Substantial GFP production	[3]
TS5-p45	HUVECs	50-100	25 h	Elimination of pro-apoptotic activity	[1]

Table 2: Cell Viability in the Presence of ${f L17E}$



Cell Line	L17E Concentrati on (µM)	Treatment Duration	Medium	Viability	Reference
-	40	1 h	Serum-free	~90%	[1]
-	40	24 h	Serum- supplemente d	~90%	[1]
HeLa654	Up to 40	-	-	No detectable effect on viability	[3][6]

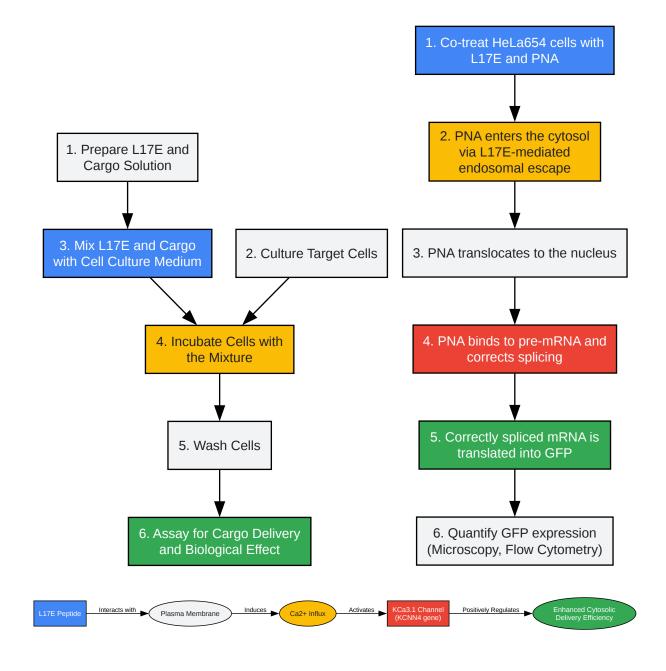
Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving the **L17E** peptide.

Co-treatment for Cytosolic Delivery of Macromolecules

This protocol describes the general workflow for delivering a macromolecule into the cytoplasm of cultured cells by co-treatment with the **L17E** peptide.





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